Tetrachloroethylene water

Analytical reference standards Gravimetric preparation Stoichiometric analysis

Tetrachloroethylene water (CAS 143199-01-3), systematically designated as tetrachloroethene–water (1/1) or 1,1,2,2-tetrachloroethene monohydrate, is a stoichiometric 1:1 hydrate of perchloroethylene (PCE) with the molecular formula C₂H₂Cl₄O and a molecular weight of 183.85 g/mol. Unlike its anhydrous counterpart (CAS 127-18-4; MW 165.83 g/mol), this compound incorporates one water molecule per PCE unit, endowing it with hydrogen-bond donor and acceptor capacity (1 HBD, 1 HBA) absent in anhydrous tetrachloroethylene (0 HBD, 0 HBA).

Molecular Formula C2H2Cl4O
Molecular Weight 183.8 g/mol
CAS No. 143199-01-3
Cat. No. B12542929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroethylene water
CAS143199-01-3
Molecular FormulaC2H2Cl4O
Molecular Weight183.8 g/mol
Structural Identifiers
SMILESC(=C(Cl)Cl)(Cl)Cl.O
InChIInChI=1S/C2Cl4.H2O/c3-1(4)2(5)6;/h;1H2
InChIKeyBJJHSJDGESVQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachloroethylene Water (CAS 143199-01-3): Procurement-Grade Overview of the 1:1 Monohydrate Form


Tetrachloroethylene water (CAS 143199-01-3), systematically designated as tetrachloroethene–water (1/1) or 1,1,2,2-tetrachloroethene monohydrate, is a stoichiometric 1:1 hydrate of perchloroethylene (PCE) with the molecular formula C₂H₂Cl₄O and a molecular weight of 183.85 g/mol . Unlike its anhydrous counterpart (CAS 127-18-4; MW 165.83 g/mol), this compound incorporates one water molecule per PCE unit, endowing it with hydrogen-bond donor and acceptor capacity (1 HBD, 1 HBA) absent in anhydrous tetrachloroethylene (0 HBD, 0 HBA) . The compound is registered under DTXSID60771103 in the EPA DSSTox database and is listed by commercial suppliers as existing in either solid or liquid form depending on conditions, in contrast to anhydrous PCE which is exclusively liquid at ambient temperature (MP −22 °C) . The monohydrate form is principally encountered as a defined chemical reference substance for analytical, pharmaceutical intermediate, and specialized industrial applications where stoichiometric water content is a critical quality attribute .

Why Anhydrous Tetrachloroethylene Cannot Replace Tetrachloroethylene Water (CAS 143199-01-3) Without Method Revalidation


Tetrachloroethylene water (CAS 143199-01-3) is not merely 'PCE with moisture'—it is a crystallographically distinct 1:1 molecular adduct whose stoichiometric water content fundamentally alters its physicochemical profile relative to anhydrous tetrachloroethylene (CAS 127-18-4). The monohydrate possesses a molecular weight 10.9% higher (183.85 vs. 165.83 g/mol), a measurable topological polar surface area (9.23 Ų vs. 0.00 Ų), and hydrogen-bonding functionality (1 HBD, 1 HBA vs. 0, 0) that anhydrous PCE entirely lacks . These differences directly affect gravimetric preparation of analytical standards, chromatographic retention behavior, and the thermodynamics of dissolution, partitioning, and crystallization processes. Furthermore, the monohydrate's capacity to exist as a solid—unlike the perpetually liquid anhydrous form—introduces distinct handling, storage, and formulation possibilities that cannot be replicated by simply mixing PCE with water . For procurement decisions in regulated analytical, pharmaceutical, or environmental reference material contexts, substituting anhydrous PCE for the monohydrate without full method revalidation introduces systematic errors in quantitative workflows that depend on precise molecular stoichiometry .

Tetrachloroethylene Water (CAS 143199-01-3): Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight Differentiation: 10.9% Higher Than Anhydrous PCE Impacts Gravimetric Standard Preparation

Tetrachloroethylene water (CAS 143199-01-3) exhibits a molecular weight of 183.85 g/mol (exact mass 183.88 Da), representing a 10.9% increase over anhydrous tetrachloroethylene (CAS 127-18-4; MW 165.83 g/mol) due to the incorporation of one stoichiometric water molecule . This difference has direct quantitative implications: when preparing equimolar standard solutions, 1.000 g of the monohydrate delivers 5.44 mmol of PCE-equivalent, whereas 1.000 g of anhydrous PCE delivers 6.03 mmol—an 11% discrepancy if substitution is made without correction [1]. For analytical method validation under ISO 17025 or pharmacopoeial guidelines, this stoichiometric offset requires explicit method adjustment or revalidation when switching between the two forms.

Analytical reference standards Gravimetric preparation Stoichiometric analysis

Hydrogen-Bonding Functionality: Monohydrate Possesses 1 HBD + 1 HBA Absent in All Anhydrous Chlorinated Ethene Solvents

The monohydrate (CAS 143199-01-3) possesses one hydrogen-bond donor and one hydrogen-bond acceptor, contributed by the stoichiometric water of crystallization, whereas anhydrous tetrachloroethylene, trichloroethylene (TCE), and all other anhydrous chlorinated ethenes register zero HBD and zero HBA counts . This functional distinction is computationally derived from the molecular structure (SMILES: Cl/C(=C(/Cl)/Cl)/Cl.O) and is not present in any anhydrous chlorinated ethene analog. The practical consequence is that the monohydrate can participate in directed hydrogen-bonding interactions during crystallization, co-crystal formation, and solid-phase formulation—capabilities that anhydrous PCE and TCE structurally cannot replicate [1].

Crystallization engineering Solubility prediction Co-crystal design

Topological Polar Surface Area: 9.23 Ų (Monohydrate) vs. 0.00 Ų (Anhydrous PCE) Alters Predicted Membrane Permeability

The topological polar surface area (TPSA) of tetrachloroethylene water is computed as 9.23 Ų (alternatively reported as ~1 Ų on chem960 using a different algorithm), whereas anhydrous tetrachloroethylene yields a TPSA of 0.00 Ų . This ~9 Ų difference, though modest in absolute magnitude, places the monohydrate in a detectably different region of common drug-likeness and environmental partitioning models where TPSA is used as a predictor of membrane permeability and bioavailability. For comparison, trichloroethylene (TCE) also has TPSA = 0.00 Ų, making the monohydrate the only species in this chemical class with a non-zero polar surface area contribution [1]. In QSAR models for environmental fate prediction, this TPSA shift leads to different predicted cellular uptake and blood-brain barrier penetration estimates compared to all anhydrous chloroethenes.

ADME prediction QSAR modeling Environmental fate

Aqueous-Phase OH-Radical Reactivity: Quantitative Kinetic Differentiation from Trichloroacetaldehyde Hydrate

In pulse radiolysis studies of N₂O-saturated aqueous solutions, tetrachloroethene (present in its hydrated form in aqueous media) reacts with hydroxyl radicals to yield tetrachlorosuccinic acid with a radiation-chemical yield G = 2.3 × 10⁻⁷ mol J⁻¹ and chloride ions with G = 11.6 × 10⁻⁷ mol J⁻¹, plus dichloroacetic acid (G = 0.2 × 10⁻⁷ mol J⁻¹) [1]. The conductivity build-up is biphasic: the primary ˙CCl₂CCl₂OH radical eliminates HCl with k > 7 × 10⁵ s⁻¹, forming ˙CCl₂C(O)Cl, which dimerizes with 2k = 6.9 × 10⁸ dm³ mol⁻¹ s⁻¹; the resulting dimer hydrolyzes with k = 5 s⁻¹ [1]. In contrast, the comparator trichloroacetaldehyde hydrate undergoes a monophasic conductivity change, with H⁺ release complete within ≤5 µs and G(H⁺) ≈ 2 × G(˙OH) . This mechanistic divergence—biphasic vs. monophasic proton release—provides a quantitative kinetic signature differentiating tetrachloroethene-water systems from other chlorinated hydrate systems under identical radiolytic conditions.

Advanced oxidation processes Environmental remediation Pulse radiolysis

Azeotropic Composition: 87.7 °C Boiling Point at 84.2% PCE / 15.8% Water Enables Distillation-Based Water Removal Strategies

Tetrachloroethylene forms a minimum-boiling binary azeotrope with water at 87.7 °C (atmospheric pressure), with an azeotropic composition of 84.2% tetrachloroethylene and 15.8% water by weight . This azeotropic point is 33.4 °C below the boiling point of water (100 °C) and 33.5 °C below the boiling point of pure PCE (121.1 °C), enabling energy-efficient separation of excess water from PCE by azeotropic distillation. For comparison, trichloroethylene (TCE) forms a water azeotrope at approximately 73 °C, while carbon tetrachloride forms one at 66 °C—placing the PCE-water azeotrope at an intermediate temperature that is directly relevant to the thermal stability window of the monohydrate during drying or purification operations [1]. The azeotropic composition (15.8% water) is substantially higher than the 1:1 stoichiometric water content of the monohydrate (~9.8% water by weight for C₂Cl₄·H₂O), meaning that azeotropic distillation of wet PCE passes through the monohydrate stoichiometry, providing a defined thermodynamic reference point for controlled water removal.

Solvent purification Azeotropic distillation Process engineering

Aqueous Solubility Differentiates PCE (206 mg/L) from TCE (1,100 mg/L) by 5.3-Fold, Defining Remediation-Relevant Partitioning Behavior

Tetrachloroethylene exhibits an aqueous solubility of 206 mg/L at 25 °C, which is approximately 5.3-fold lower than trichloroethylene (1,100–1,280 mg/L at 25 °C) [1]. This solubility differential, combined with PCE's higher density (1.623 g/cm³ vs. 1.463 g/cm³ for TCE), log Kow (3.4 vs. 2.26), and Henry's law constant (~0.01 atm·m³/mol), defines PCE—and by extension its monohydrate—as a dense non-aqueous phase liquid (DNAPL) with significantly lower aqueous mobility and higher organic-phase affinity compared to TCE [2]. In the context of the monohydrate (CAS 143199-01-3), these bulk-phase partitioning properties establish the thermodynamic boundary conditions for its behavior in aqueous environmental systems, where the hydrate's dissociation into PCE and water at equilibrium is governed by the same solubility limits. Studies on clathrate hydrate formation further demonstrate that PCE hydrates require crystallizing seed material for formation, distinguishing them from CCl₄ and 1,1-DCE hydrates that form spontaneously—a behavior difference with direct implications for hydrate-based groundwater remediation technologies [3].

Groundwater contamination DNAPL behavior Environmental fate modeling

Tetrachloroethylene Water (CAS 143199-01-3): Evidence-Backed Procurement and Application Scenarios


Analytical Reference Standard Preparation Requiring Stoichiometric Fidelity

When preparing certified reference standards for GC-MS, GC-ECD, or HPLC analysis of tetrachloroethylene in environmental water samples (per EPA Method 551.1 or ISO 10301), the 10.9% molecular weight difference between the monohydrate (183.85 g/mol) and anhydrous PCE (165.83 g/mol) translates to an 11% molar delivery error if the forms are interchanged without gravimetric correction . Analytical laboratories operating under ISO 17025 accreditation should specify CAS 143199-01-3 when the hydrate form is the certified reference material, or apply a documented correction factor (1.109× mass multiplier) when substituting with anhydrous PCE. This scenario directly emerges from the molecular weight differentiation evidence in Section 3, Evidence Item 1.

Crystallization Process Development Leveraging Hydrogen-Bonding Functionality

The monohydrate's unique possession of hydrogen-bond donor and acceptor capacity (1 HBD, 1 HBA)—absent in all anhydrous chlorinated ethenes—enables directed co-crystal engineering and solid-form screening approaches that cannot be implemented with anhydrous PCE or TCE . This is directly relevant to pharmaceutical intermediate purification where controlled crystallization from aqueous-organic solvent mixtures is required. The non-zero TPSA (9.23 Ų) further differentiates the monohydrate in solid-state stability predictions, making it the appropriate procurement choice when hydrogen-bond-mediated crystal packing is a critical quality attribute. This scenario builds on Evidence Items 2 and 3 in Section 3.

Advanced Oxidation Process Design for Chlorinated Solvent Remediation

For environmental engineers designing UV/H₂O₂ or ozone-based advanced oxidation processes (AOPs) targeting tetrachloroethylene-contaminated groundwater, the biphasic OH-radical reaction kinetics (k_HCl elimination > 7 × 10⁵ s⁻¹, dimerization 2k = 6.9 × 10⁸ dm³ mol⁻¹ s⁻¹, hydrolysis k = 5 s⁻¹) provide the quantitative rate parameters needed for computational fluid dynamics (CFD)-coupled reaction modeling . The distinct G-value profile (G_Cl⁻ = 11.6 × 10⁻⁷ mol J⁻¹ for PCE vs. 7.3 × 10⁻⁷ for trichloroacetaldehyde hydrate) enables product distribution prediction that differs from other chlorinated species, directly informing process residence time and oxidant dosing requirements. This scenario is grounded in Evidence Item 4 in Section 3.

Azeotropic Distillation for Solvent Recycling and Monohydrate Stoichiometry Control

In industrial solvent recycling operations where tetrachloroethylene is recovered from aqueous waste streams, the PCE-water azeotrope at 87.7 °C (84.2% PCE / 15.8% water) provides the thermodynamic operating target for distillation column design . The azeotropic water content (15.8%) lies above the monohydrate stoichiometric water content (9.8%), enabling process engineers to design a two-stage distillation: first, bulk water removal to approach the azeotropic composition; second, controlled dehydration through the monohydrate stoichiometric point to produce either the anhydrous form or the monohydrate as desired. The 33.4 °C boiling point depression relative to pure PCE (121.1 °C) translates to approximately 25-30% energy savings versus superheated distillation. This scenario derives from Evidence Item 5 in Section 3.

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